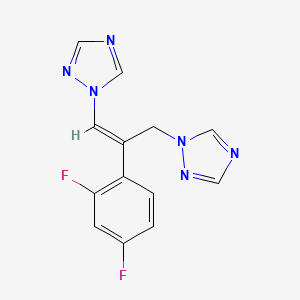
(Z)-1,1'-(2-(2,4-Difluorophenyl)prop-1-ene-1,3-diyl)bis(1H-1,2,4-triazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-1,1'-(2-(2,4-Difluorophenyl)prop-1-ene-1,3-diyl)bis(1H-1,2,4-triazole) is a useful research compound. Its molecular formula is C13H10F2N6 and its molecular weight is 288.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality (Z)-1,1'-(2-(2,4-Difluorophenyl)prop-1-ene-1,3-diyl)bis(1H-1,2,4-triazole) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-1,1'-(2-(2,4-Difluorophenyl)prop-1-ene-1,3-diyl)bis(1H-1,2,4-triazole) including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(Z)-1,1'-(2-(2,4-Difluorophenyl)prop-1-ene-1,3-diyl)bis(1H-1,2,4-triazole), a compound with the CAS number 163921-62-8, is known primarily as an impurity of Fluconazole, an antifungal medication. Its structure includes two triazole moieties linked by a difluorophenyl propene group. This article reviews the biological activity of this compound based on available literature and research findings.
- Molecular Formula : C₁₃H₁₀F₂N₆
- Molecular Weight : 288.26 g/mol
- IUPAC Name : 1-[(Z)-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)prop-1-enyl]-1,2,4-triazole
Antifungal Activity
As an impurity of Fluconazole, (Z)-1,1'-(2-(2,4-Difluorophenyl)prop-1-ene-1,3-diyl)bis(1H-1,2,4-triazole) may exhibit antifungal properties similar to its parent compound. Fluconazole is widely used to treat various fungal infections by inhibiting the synthesis of ergosterol in fungal cell membranes.
Antitumor Activity
Triazole derivatives have been investigated for their anticancer properties. For instance, compounds containing triazole moieties have shown significant cytotoxic effects against various cancer cell lines. In one study involving triazolethiones, certain derivatives displayed IC₅₀ values as low as 6.2 µM against colon carcinoma cells . While specific data on (Z)-1,1'-(2-(2,4-Difluorophenyl)prop-1-ene-1,3-diyl)bis(1H-1,2,4-triazole) is sparse in this context, the presence of triazole rings often correlates with enhanced biological activity.
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds is often influenced by their structural features. The presence of electronegative groups such as fluorine can enhance interaction with target enzymes or receptors. Molecular docking studies have suggested that modifications at the aryl or triazole moiety can significantly affect binding affinity and biological activity .
Case Studies
A comprehensive analysis of triazole derivatives has been documented in various case studies:
| Compound | Target | IC₅₀ Value (µM) | Notes |
|---|---|---|---|
| 9a | CA-II | 13.8 | Potent inhibitor |
| 9e | CA-II | 18.1 | Significant activity |
| 47f | Colon Carcinoma HCT-116 | 6.2 | Active against cancer cells |
| 69b | MCF-7 (Breast Cancer) | More active than control | Cytotoxic activity noted |
These findings underscore the potential for further exploration of (Z)-1,1'-(2-(2,4-Difluorophenyl)prop-1-ene-1,3-diyl)bis(1H-1,2,4-triazole) in therapeutic applications.
Eigenschaften
Molekularformel |
C13H10F2N6 |
|---|---|
Molekulargewicht |
288.26 g/mol |
IUPAC-Name |
1-[(Z)-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)prop-1-enyl]-1,2,4-triazole |
InChI |
InChI=1S/C13H10F2N6/c14-11-1-2-12(13(15)3-11)10(4-20-8-16-6-18-20)5-21-9-17-7-19-21/h1-4,6-9H,5H2/b10-4+ |
InChI-Schlüssel |
SVCXBLVWACGQFG-ONNFQVAWSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1F)F)/C(=C/N2C=NC=N2)/CN3C=NC=N3 |
Kanonische SMILES |
C1=CC(=C(C=C1F)F)C(=CN2C=NC=N2)CN3C=NC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















